Bicyclo[4.2.0]oct-3-ene-2,5-dione
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Overview
Description
Bicyclo[420]oct-3-ene-2,5-dione is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-3-ene-2,5-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The resulting adduct is then subjected to further reactions to produce the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in an organic solvent.
Reduction: Zinc dust in acetic acid.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
Bicyclo[4.2.0]oct-3-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-3-ene-2,5-dione involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to undergo transformations that are useful in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,5,7-trienes
- Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Uniqueness
Bicyclo[4.2.0]oct-3-ene-2,5-dione is unique due to its specific bicyclic structure and the presence of two ketone groups. This combination of features makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.
Properties
CAS No. |
77627-56-6 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-3-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-6H,1-2H2 |
InChI Key |
VEORAWKEARHLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C(=O)C=CC2=O |
Origin of Product |
United States |
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